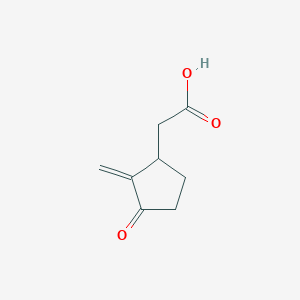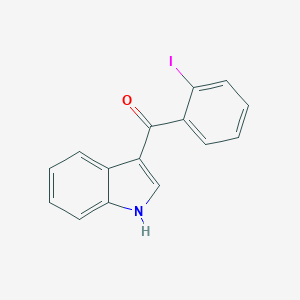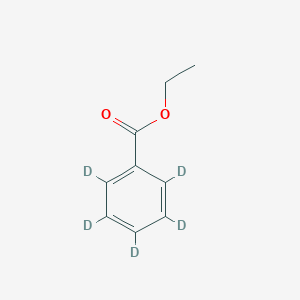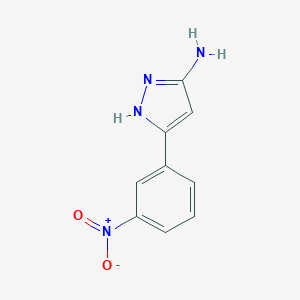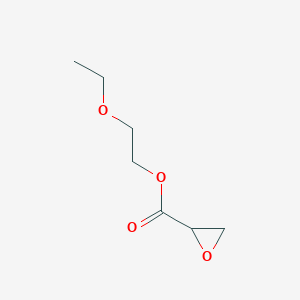![molecular formula C6H7N3 B141807 Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) CAS No. 130380-13-1](/img/structure/B141807.png)
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of cyanamide is complex and varies depending on its application. In organic synthesis, cyanamide acts as a nucleophile, attacking electrophilic carbon atoms in the reactant molecule. In biological systems, cyanamide has been shown to inhibit enzymes involved in various metabolic pathways, including alcohol dehydrogenase and aldehyde dehydrogenase. This inhibition leads to the accumulation of toxic metabolites, resulting in cell death.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, cyanamide has been shown to induce oxidative stress, leading to DNA damage and cell death. Cyanamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in lab experiments, including its low cost, high reactivity, and versatility. However, cyanamide also has several limitations, including its toxicity and instability in aqueous solutions. Care must be taken when handling cyanamide, as it can cause skin irritation and respiratory distress.
Orientations Futures
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the production of cyanamide and its derivatives. Additionally, the potential therapeutic applications of cyanamide for various diseases, including cancer and diabetes, warrant further investigation. Finally, the use of cyanamide as a catalyst in organic reactions and as a reagent in the preparation of heterocyclic compounds presents exciting opportunities for the development of new organic compounds with unique properties.
Méthodes De Synthèse
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride, the reaction of calcium cyanamide with hydrochloric acid, and the reaction of urea with calcium oxide. The most commonly used method is the reaction of calcium cyanamide with ammonium chloride, which produces cyanamide and calcium chloride as byproducts.
Applications De Recherche Scientifique
Cyanamide has been widely used in scientific research due to its diverse range of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Cyanamide has also been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
130380-13-1 |
|---|---|
Nom du produit |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) |
Formule moléculaire |
C6H7N3 |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
[2-(dimethylamino)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C6H7N3/c1-9(2)6-3-5(6)8-4-7/h3H,1-2H3 |
Clé InChI |
FAXCFPRSVVQSFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC1=NC#N |
SMILES canonique |
CN(C)C1=CC1=NC#N |
Synonymes |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



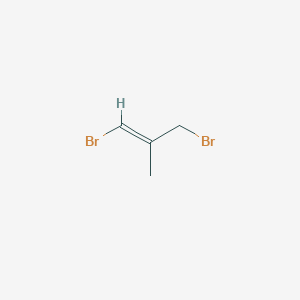
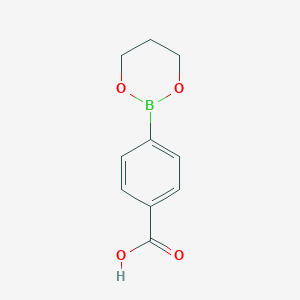
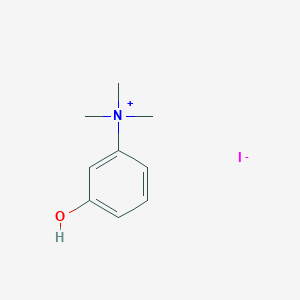
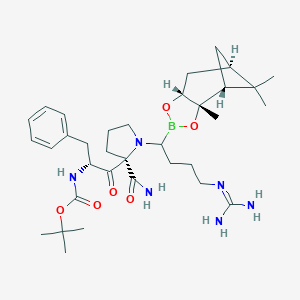
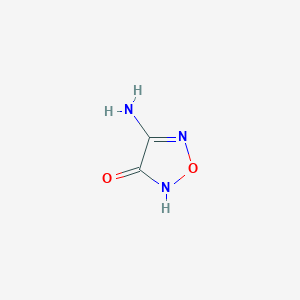
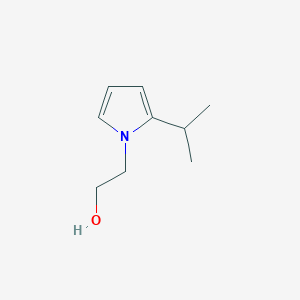
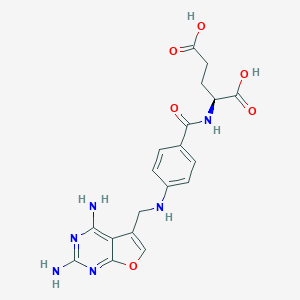
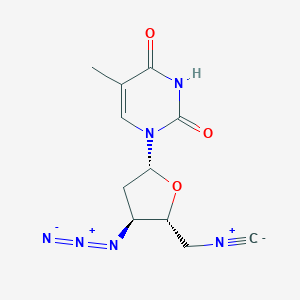
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
